An In-depth Technical Guide to the Chemical Properties of 2,6-Dichlorocinnamic Acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 2,6-Dichlorocinnamic Acid for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Dichlorinated Scaffold
2,6-Dichlorocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid, presents a molecule of significant interest to the scientific community, particularly those in the fields of medicinal chemistry and drug discovery. The strategic placement of two chlorine atoms on the phenyl ring dramatically influences the molecule's electronic and steric properties, thereby bestowing upon it a unique reactivity profile and a diverse range of biological activities. This guide offers a comprehensive exploration of the chemical properties of 2,6-Dichlorocinnamic acid, providing researchers and drug development professionals with the technical insights necessary to harness its potential as a versatile building block in the synthesis of novel therapeutic agents. From its synthesis and spectroscopic characterization to its chemical reactivity and burgeoning applications, this document serves as a detailed resource for understanding and utilizing this intriguing compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. The following tables summarize the key physicochemical and spectroscopic data for 2,6-Dichlorocinnamic acid.
Table 1: Physicochemical Properties of 2,6-Dichlorocinnamic Acid
| Property | Value | Source(s) |
| CAS Number | 5345-89-1 | [1] |
| Molecular Formula | C₉H₆Cl₂O₂ | [1] |
| Molecular Weight | 217.05 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 194.0 to 198.0 °C | [1] |
| Solubility | Insoluble in water; soluble in many organic solvents such as ethanol, methanol, and acetone.[2][3] |
Table 2: Spectroscopic Data for 2,6-Dichlorocinnamic Acid
| Spectroscopic Technique | Key Data Points | Source(s) |
| ¹H NMR | Spectrum available on PubChem. | [1] |
| ¹³C NMR (DMSO-d6) | δ (ppm): 167.4, 142.3, 136.6, 133.8, 130.6, 129.8, 127.8, 126.8, 121.0 | [1] |
| Infrared (IR) Spectroscopy | Key absorptions expected for O-H (broad, ~2500-3300 cm⁻¹), C=O (~1680-1700 cm⁻¹), C=C (~1620 cm⁻¹), and aromatic C-H (~3030 cm⁻¹).[4][5] | |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 216/218 (isotope pattern for 2 Cl). Top 5 Peaks: 181, 183, 125, 137, 102.[1][6] |
Synthesis of 2,6-Dichlorocinnamic Acid: A Practical Approach
The most common and efficient method for the laboratory synthesis of 2,6-Dichlorocinnamic acid is the Knoevenagel condensation. This reaction involves the condensation of 2,6-dichlorobenzaldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and a catalytic amount of piperidine.
Experimental Protocol: Knoevenagel Condensation for 2,6-Dichlorocinnamic Acid Synthesis
Materials:
-
2,6-Dichlorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Crushed ice
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,6-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents).
-
Add pyridine as the solvent and a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.
-
Slowly pour the reaction mixture into the ice-acid mixture with constant stirring. This will cause the product to precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine and other water-soluble impurities.
-
Recrystallize the crude product from ethanol to obtain pure 2,6-Dichlorocinnamic acid.
-
Dry the purified crystals under vacuum.
Caption: Workflow for the synthesis of 2,6-Dichlorocinnamic acid.
Chemical Reactivity and Derivatization
The chemical reactivity of 2,6-Dichlorocinnamic acid is primarily dictated by its three key functional components: the carboxylic acid group, the α,β-unsaturated alkene, and the dichlorinated aromatic ring.
-
Carboxylic Acid Group: The carboxylic acid moiety is the most reactive site, readily undergoing reactions such as esterification and amidation. These transformations are crucial for generating a diverse library of derivatives with potentially enhanced biological activities.[7]
-
Esterification: Reaction with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding esters.
-
Amidation: Activation of the carboxylic acid, typically by conversion to an acid chloride with thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine, produces amides.
-
-
Alkene Double Bond: The conjugated double bond can participate in addition reactions, such as hydrogenation to yield 2,6-dichlorodihydrocinnamic acid. It can also undergo [2+2] cycloaddition reactions upon photochemical activation.
-
Aromatic Ring: The dichlorinated phenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms and the carboxylic acid group. However, it can undergo nucleophilic aromatic substitution under harsh conditions.
Applications in Drug Development: A Focus on Cancer and Infectious Diseases
The true value of 2,6-Dichlorocinnamic acid for drug development professionals lies in its potential as a scaffold for the synthesis of novel therapeutic agents. Cinnamic acid and its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9]
Inhibition of Monocarboxylate Transporters (MCTs) in Cancer Therapy
A particularly promising area of research is the development of cinnamic acid derivatives as inhibitors of monocarboxylate transporters (MCTs), especially MCT1 and MCT4.[4] These transporters are often overexpressed in cancer cells and are responsible for the efflux of lactate, a byproduct of the high glycolytic rate observed in many tumors (the Warburg effect). By inhibiting MCTs, the intracellular pH of cancer cells decreases, leading to apoptosis. The α-cyano-cinnamic acid scaffold has been a key template for the development of potent MCT inhibitors.[4] The dichlorination pattern of 2,6-Dichlorocinnamic acid can be exploited to fine-tune the inhibitory activity and pharmacokinetic properties of these potential anticancer agents.
Caption: Mechanism of MCT inhibition by 2,6-dichlorocinnamic acid derivatives.
Antimicrobial and Anti-inflammatory Potential
Derivatives of cinnamic acid have also shown significant promise as antimicrobial agents against a range of bacteria and fungi.[9] The presence of chlorine atoms can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.[10] Furthermore, cinnamic acid derivatives have been reported to possess anti-inflammatory properties, which could be beneficial in a variety of disease contexts.[11]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2,6-Dichlorocinnamic acid. It is classified as an irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed.[1]
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[12][13][14]
Conclusion and Future Perspectives
2,6-Dichlorocinnamic acid is a valuable and versatile chemical entity with significant potential for application in drug discovery and development. Its straightforward synthesis, well-defined chemical reactivity, and the diverse biological activities of its derivatives make it an attractive starting point for the design of novel therapeutic agents. The growing understanding of its role as a scaffold for MCT inhibitors in cancer therapy highlights a particularly exciting avenue for future research. As our comprehension of the structure-activity relationships of its derivatives continues to expand, 2,6-Dichlorocinnamic acid is poised to remain a key building block in the ongoing quest for new and effective medicines.
References
- 1. 2,6-Dichlorocinnamic acid | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity [mdpi.com]
- 10. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
